(1R,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine
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Overview
Description
(1R,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of a fluorophenyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various cyclopropylamines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(1R,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine: A stereoisomer with different biological activity.
2-(3-Fluorophenyl)cyclopropan-1-amine: Lacks the chiral centers, leading to different properties.
(1R,2R)-2-(4-Fluorophenyl)cyclopropan-1-amine: Similar structure but with the fluorine atom in a different position.
Uniqueness
(1R,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine is unique due to its specific stereochemistry, which can lead to distinct interactions with biological targets and different pharmacological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9-/m1/s1 |
InChI Key |
OXGGARNLAOPVNV-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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